1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-
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Overview
Description
The compound “1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-” is a complex organic molecule. It contains an isobenzofuranone group, which is a type of lactone, and a methoxyphenyl group, which is a type of aromatic ether . The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-” would likely be complex due to the presence of multiple functional groups. The isobenzofuranone group would likely contribute a cyclic structure, while the methoxyphenyl group would likely contribute an aromatic ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-” would depend on its specific structure. Similar compounds often have properties such as being soluble in water and chloroform, and having a specific molecular weight .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-” would likely depend on its specific properties and potential applications. Similar compounds have been studied for their potential use in treating various diseases, such as neurodegenerative diseases and bacterial infections .
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-9,15H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLPIRVMPPCRGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509662 |
Source
|
Record name | 3-[(4-Methoxyphenyl)methyl]-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66374-23-0 |
Source
|
Record name | 3-[(4-Methoxyphenyl)methyl]-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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